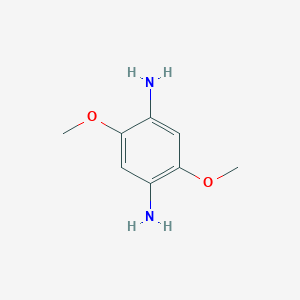

2,5-dimethoxybenzene-1,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVOBTLEKSQTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170105 | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-02-7 | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F69XR9HP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,5-Dimethoxybenzene-1,4-diamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethoxybenzene-1,4-diamine, a valuable building block in medicinal chemistry and materials science, via the reduction of its nitro precursor, 2,5-dimethoxy-4-nitroaniline. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying chemical principles, a comparative evaluation of common reduction methodologies, and detailed, field-tested experimental procedures. By explaining the causality behind experimental choices, this guide equips researchers with the knowledge to select and optimize the most suitable synthetic route for their specific laboratory context, ensuring efficiency, safety, and high-purity outcomes.

Introduction: The Strategic Importance of a Substituted Phenylenediamine

This compound is a key intermediate whose structural motif is integral to the development of a wide array of complex molecules. The strategic placement of two electron-donating methoxy groups and two nucleophilic amine functionalities on a benzene ring imparts a unique chemical personality, making it a precursor for novel polymers, dyes, and critically, pharmacologically active agents.[1] The most direct and prevalent synthetic route to this diamine is through the reduction of the nitro group of 2,5-dimethoxy-4-nitroaniline.[1]

This guide focuses exclusively on this pivotal transformation, providing a robust theoretical framework and practical, actionable protocols for its successful execution. The choice of reduction methodology is paramount, as it directly influences yield, purity, scalability, and safety. We will explore the chemical logic underpinning various approaches, from classic metal-acid systems to modern catalytic hydrogenation.

The Core Transformation: Reduction of an Aromatic Nitro Group

The conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. The reaction proceeds through a series of intermediates, typically involving nitroso (-NO) and hydroxylamine (-NHOH) species, requiring a total of six electrons and six protons to complete the reduction.

Caption: Overall reaction scheme for the synthesis.

The selection of a reducing agent is a critical decision. The ideal method should be efficient, selective for the nitro group (leaving other functionalities like the existing amine and methoxy groups untouched), and allow for a straightforward purification of the final product.

A Comparative Analysis of Reduction Methodologies

Several robust methods exist for this transformation. The choice depends on available equipment, scale, cost considerations, and the presence of other functional groups in more complex substrates.

Catalytic Hydrogenation

This is often the preferred method in industrial settings due to its high efficiency, clean reaction profile, and atom economy.[1] The reaction involves heterogeneous catalysis, where hydrogen gas is used as the reductant in the presence of a metal catalyst.

-

Mechanism & Rationale: The reaction occurs on the surface of the catalyst (e.g., Palladium on Carbon, Pd/C). Hydrogen gas is adsorbed onto the metal surface, where it dissociates into reactive hydrogen atoms. The nitro compound also adsorbs to the surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction. Pd/C is a favored catalyst due to its high activity and selectivity.[1]

-

Advantages: Generates water as the only stoichiometric byproduct, leading to simpler product isolation. Reactions are often high-yielding and can be run under relatively mild conditions.

-

Considerations: Requires specialized high-pressure hydrogenation equipment. The catalyst can be pyrophoric, especially after use, and requires careful handling. There is also a risk associated with using flammable hydrogen gas.[2][3]

Metal-Acid Reduction (e.g., Stannous Chloride/HCl)

A classic and highly reliable "bench-top" method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in a strong acidic medium.[4][5] Stannous chloride (SnCl₂) in hydrochloric acid is particularly effective.

-

Mechanism & Rationale: Tin(II) acts as the reducing agent, donating electrons to the nitro group.[4] The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group. The reaction proceeds via single electron transfers from the Sn²⁺ salt.[4][6] The resulting amine is protonated by the excess acid to form an ammonium salt.

-

Advantages: Does not require high-pressure equipment. The reagents are readily available and inexpensive. It is a robust and well-established procedure.

-

Considerations: This is a stoichiometric process, generating significant metal salt waste. The workup can be cumbersome; after the reaction, a strong base must be added to neutralize the acid and deprotonate the amine product. This often causes the precipitation of tin hydroxides, which can form emulsions or trap the product, complicating extraction.[4][7]

Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (also known as sodium hydrosulfite) is a versatile and economical reducing agent that offers a metal-free alternative.[8] It is particularly valued for its mildness and high chemoselectivity.

-

Mechanism & Rationale: In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[8] This radical transfers electrons to the nitro group in a stepwise fashion, reducing it to the amine.[8]

-

Advantages: The reaction is performed under mild, typically aqueous or semi-aqueous conditions. It exhibits excellent functional group tolerance, selectively reducing nitro groups in the presence of halides, esters, and ketones.[8][9]

-

Considerations: The reaction produces sulfur-containing byproducts. Sodium dithionite is unstable and can decompose, particularly when in contact with organic solvents or acids, which can release toxic H₂S gas.[10] Careful control of pH is often necessary.

Data Presentation: Methodological Comparison

| Parameter | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂/HCl) | Sodium Dithionite (Na₂S₂O₄) |

| Primary Reductant | H₂ Gas | SnCl₂ | Na₂S₂O₄ |

| Typical Yield | High (>90%) | Good to High (75-95%) | Good (70-90%) |

| Byproducts | Water | Tin Salts (Sn⁴⁺) | Sulfate/Sulfite Salts |

| Workup Complexity | Simple (filtration) | Complex (neutralization, extraction) | Moderate (extraction) |

| Safety Concerns | Flammable H₂, pyrophoric catalyst | Corrosive acid, metal waste | Unstable reagent, potential H₂S release |

| Equipment Needs | High-pressure reactor | Standard laboratory glassware | Standard laboratory glassware |

| Green Chemistry | Excellent (atom economy) | Poor (metal waste) | Moderate |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring and purification to ensure a high-quality final product.

Caption: A generalized experimental workflow for the synthesis.

Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Causality: This protocol leverages the strong reducing power of SnCl₂ in an alcoholic solvent, which facilitates solubility for both the organic substrate and the inorganic reagent. The final basic workup is essential to deprotonate the product amine and precipitate the tin salts for removal.

-

Materials & Reagents:

-

2,5-dimethoxy-4-nitroaniline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (Absolute)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel, Buchner funnel, filter paper

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend 2,5-dimethoxy-4-nitroaniline (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the suspension.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or 10% NaOH with vigorous stirring until the solution is basic (pH > 8). A thick, white precipitate of tin(IV) hydroxide will form.[4][7]

-

Isolation - Filtration (Optional but Recommended): To manage the precipitate, filter the entire slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate. This step helps prevent emulsions during extraction.[7]

-

Isolation - Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification - Washing: Combine the organic extracts and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Final Step: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Causality: This protocol utilizes a high-surface-area catalyst to facilitate the reaction between hydrogen gas and the nitroaniline. The solvent choice (methanol or ethanol) is critical for dissolving the starting material and allowing it to interact with the solid catalyst. The filtration step at the end is crucial for removing the heterogeneous catalyst.

-

Materials & Reagents:

-

2,5-dimethoxy-4-nitroaniline

-

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %)

-

Methanol or Ethanol

-

Hydrogen gas source

-

High-pressure reaction vessel (e.g., Parr hydrogenator)

-

Celite® or a fine porosity filter paper

-

-

Step-by-Step Methodology:

-

Reaction Setup: To a high-pressure reaction vessel, add 2,5-dimethoxy-4-nitroaniline (1.0 eq) and the solvent (methanol or ethanol).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry. Often, it is added as a slurry in the reaction solvent.

-

Reaction Execution: Seal the vessel. Purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but consult specific literature for optimization) and stir vigorously at room temperature. The reaction is often exothermic.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Crucial Safety Step: The catalyst is now highly active and pyrophoric. Do not expose the dry, hydrogen-saturated catalyst to air. The safest method is to filter the reaction mixture through a pad of Celite®. Keep the Celite pad wet with solvent during filtration.

-

Final Step: Collect the filtrate and concentrate the solvent under reduced pressure to yield the high-purity this compound. Often, the product is pure enough for subsequent steps without further purification.

-

Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential. A multi-technique approach is recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of signals corresponding to the nitro-substituted aromatic ring and the appearance of new signals for the amine protons and a more symmetric aromatic substitution pattern. ¹³C NMR will show a characteristic upfield shift for the carbon atom previously bonded to the nitro group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product. A reversed-phase method can be developed to separate the diamine product from any remaining starting material or reaction intermediates.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product and assess purity, particularly for volatile impurities.[12]

Safety and Handling

Professional laboratory practice dictates a thorough understanding of the hazards associated with all chemicals used.

-

2,5-Dimethoxy-4-nitroaniline (Precursor): Nitroanilines are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[13][14][15] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

-

This compound (Product): Aromatic diamines can be skin and respiratory sensitizers. Handle in a well-ventilated area or fume hood.[16]

-

Reagents:

-

SnCl₂/HCl: Stannous chloride is a sensitizer, and hydrochloric acid is highly corrosive.[4] Handle in a fume hood.

-

Pd/C and H₂: The catalyst can be pyrophoric, and hydrogen gas is highly flammable. Follow all safety protocols for hydrogenation reactions.[2][3]

-

Sodium Dithionite: Unstable; avoid contact with acid and excessive heat.[10]

-

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[13][14][15][17]

Conclusion

The reduction of 2,5-dimethoxy-4-nitroaniline to this compound is a critical and achievable synthetic step. While catalytic hydrogenation represents the cleanest and most efficient method, its requirement for specialized equipment may make it inaccessible for some research labs. The stannous chloride method offers a robust and inexpensive alternative, provided the chemist is prepared for a more involved workup procedure. The sodium dithionite method stands as a valuable, mild option, especially for substrates with sensitive functionalities. The selection of the optimal method requires a careful balance of factors including scale, available resources, and safety infrastructure, a decision this guide is intended to empower.

References

- This compound | 17626-02-7 - Benchchem.

- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic

- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications - Organic Process Research & Development.

- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic

- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic

- A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine. Benchchem.

- Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. OUCI.

- Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG.

- Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. OUCI.

- Safety D

- 4-Nitroaniline - Safety D

- 4-Nitroaniline - Safety D

- Safety D

- amines, arom

- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.

- A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid.

- Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. Reddit.

- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.

- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.

- Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.

- Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mt.com [mt.com]

- 3. mt.com [mt.com]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 11. Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile produc… [ouci.dntb.gov.ua]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemos.de [chemos.de]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. westliberty.edu [westliberty.edu]

- 16. cdc.gov [cdc.gov]

- 17. carlroth.com:443 [carlroth.com:443]

Spectroscopic Profile of 2,5-dimethoxybenzene-1,4-diamine: A Technical Guide

Introduction

2,5-dimethoxybenzene-1,4-diamine, a key aromatic diamine, serves as a vital building block in the synthesis of advanced polymers and functional materials. Its molecular architecture, featuring a symmetrical benzene core substituted with two electron-donating amine groups and two methoxy groups, imparts unique electronic and chemical properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals for unambiguous identification, purity assessment, and elucidation of its role in various chemical transformations.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for the title compound, this guide leverages predicted data, experimental spectra of structurally analogous compounds, and fundamental spectroscopic principles to construct a robust and reliable spectroscopic profile. This approach not only offers a detailed understanding of the target molecule but also illustrates the power of comparative spectroscopic analysis in chemical research.

Molecular Structure and Symmetry

The structure of this compound possesses a high degree of symmetry, with a C2h point group. This symmetry is a critical determinant of its spectroscopic features, leading to a simplification of its NMR spectra, where chemically equivalent nuclei give rise to single resonances.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The symmetry of this compound significantly simplifies its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

Analysis and Interpretation:

Due to the molecule's symmetry, the proton NMR spectrum is expected to show three distinct signals:

-

Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically and magnetically equivalent, and therefore, are expected to appear as a sharp singlet. The strong electron-donating nature of both the amino and methoxy groups increases the electron density on the aromatic ring, causing a significant upfield shift (lower ppm) for these protons compared to benzene (δ 7.34 ppm).

-

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are equivalent and will present as a single, sharp singlet.

-

Amino Protons (-NH₂): The four protons of the two amino groups are also equivalent. Their signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Data:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C-H) | 6.3 - 6.8 | Singlet | 2H |

| Methoxy (O-CH₃) | 3.7 - 3.9 | Singlet | 6H |

| Amino (N-H) | 3.0 - 5.0 (variable) | Broad Singlet | 4H |

Note: These are predicted values based on the analysis of similar substituted benzene derivatives.[1]

¹³C NMR Spectroscopy

Analysis and Interpretation:

The symmetry of the molecule also results in a simplified ¹³C NMR spectrum with four distinct signals:

-

Aromatic Carbons (C-O): The two carbons attached to the methoxy groups are equivalent.

-

Aromatic Carbons (C-N): The two carbons bonded to the amino groups are equivalent.

-

Aromatic Carbons (C-H): The two carbons bonded to hydrogen atoms are equivalent.

-

Methoxy Carbons (O-CH₃): The two methyl carbons of the methoxy groups are equivalent.

Predicted ¹³C NMR Data:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | 140 - 150 |

| Aromatic (C-N) | 130 - 140 |

| Aromatic (C-H) | 100 - 110 |

| Methoxy (O-CH₃) | 55 - 60 |

Note: These are approximate chemical shift ranges based on data from analogous compounds.

Experimental Protocol for NMR Spectroscopy

Rationale for Experimental Choices:

The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single residual peak at δ 7.26 ppm. However, for compounds with exchangeable protons like amines, DMSO-d₆ is often preferred as it can slow down the exchange rate and allow for better observation of N-H signals. A standard 5 mm NMR tube is used for routine analysis. The concentration of the sample is a balance between obtaining a good signal-to-noise ratio and avoiding solubility issues or line broadening at high concentrations.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[2][3]

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5]

-

Instrumentation: The NMR spectra are recorded on a Fourier Transform NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically used.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. A typical spectral width of 0 to 220 ppm is used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Analysis and Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups:

-

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations typically give rise to one or more bands in the 1450-1600 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the -NH₂ group is expected in the 1580-1650 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically found in the 1250-1360 cm⁻¹ range.

-

C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected to produce strong bands in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Methoxy (-OCH₃) |

| 1580 - 1650 | N-H Bend | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1360 | C-N Stretch | Aromatic Amine |

| 1200 - 1275 | Asymmetric C-O Stretch | Aryl Ether |

| 1000 - 1075 | Symmetric C-O Stretch | Aryl Ether |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Rationale for Experimental Choices:

For solid samples, the KBr pellet method is a widely used technique in IR spectroscopy.[1] Potassium bromide is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and, when pressed under high pressure, forms a transparent disc. The sample is finely ground and dispersed in the KBr matrix to minimize light scattering and obtain a high-quality spectrum. The ratio of sample to KBr is critical; too much sample will lead to saturated absorption bands, while too little will result in a poor signal-to-noise ratio.[6]

Step-by-Step Methodology:

-

Sample and KBr Preparation: Finely grind 1-2 mg of this compound in an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade KBr powder.[1][6]

-

Mixing: Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes using a hydraulic press.[6]

-

Data Acquisition:

-

Background Spectrum: Record a background spectrum of a pure KBr pellet to correct for atmospheric water and carbon dioxide, as well as any impurities in the KBr.

-

Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the IR spectrum.

-

-

Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Analysis and Interpretation (Electron Ionization - EI):

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of the compound (168.19 g/mol ). For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic ring.

-

Fragmentation Pattern: The fragmentation of this compound will be influenced by the presence of both the methoxy and amino groups. Common fragmentation pathways for aromatic ethers and amines include:

-

Loss of a methyl radical (-•CH₃): A significant fragment at M-15 (m/z 153) is expected due to the loss of a methyl group from one of the methoxy substituents.

-

Loss of formaldehyde (-CH₂O): A fragment at M-30 (m/z 138) could arise from the loss of formaldehyde.

-

Loss of an amino radical (-•NH₂): A fragment at M-16 (m/z 152) is possible.

-

Cleavage of the C-N bond: This could lead to various smaller fragments.

-

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Rationale for Experimental Choices:

Electron Ionization is a standard and robust method for the analysis of relatively small, volatile, and thermally stable organic molecules.[7] A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared with library spectra.[7][8] The sample is introduced into the ion source, where it is vaporized and then ionized by a beam of electrons.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: The sample is vaporized in the ion source and bombarded with a beam of electrons, typically at an energy of 70 eV.[7][8]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed and scientifically grounded spectroscopic profile of this compound. By integrating predicted data with experimental observations from analogous compounds and established spectroscopic principles, a comprehensive understanding of its NMR, IR, and MS characteristics has been established. The detailed experimental protocols and the rationale behind the methodological choices offer valuable insights for researchers in obtaining and interpreting high-quality spectroscopic data. This guide serves as an essential resource for the unambiguous identification and characterization of this important chemical building block, facilitating its application in the development of novel materials and pharmaceuticals.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 12, 2026, from [Link]

-

Kintek Press. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved January 12, 2026, from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved January 12, 2026, from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved January 12, 2026, from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved January 12, 2026, from [Link]

-

Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved January 12, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 12, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved January 12, 2026, from [Link]

-

Wilkens, K. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. kinteksolution.com [kinteksolution.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 2,5-Dimethoxybenzene-1,4-diamine (CAS Number: 17626-02-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2,5-dimethoxybenzene-1,4-diamine (CAS No. 17626-02-7). This versatile aromatic diamine is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of bioactive heterocyclic compounds and as a linker in the construction of Covalent Organic Frameworks (COFs). This document consolidates essential data, including spectroscopic profiles and detailed experimental insights, to support researchers in leveraging the full potential of this compound.

Core Chemical Identity and Properties

This compound is a symmetrically substituted aromatic diamine. The presence of two electron-donating methoxy groups and two nucleophilic amine functionalities on the benzene ring dictates its chemical reactivity and makes it a valuable intermediate in organic synthesis.[1]

| Property | Value |

| CAS Number | 17626-02-7 |

| IUPAC Name | This compound |

| Synonyms | 2,5-Dimethoxy-p-phenylenediamine, 4-Amino-2,5-dimethoxyaniline |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Melting Point | 212.5-214 °C |

| Appearance | Off-white to light brown crystalline powder |

Chemical Structure

Caption: 2D structure of this compound.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reduction of a nitroaromatic precursor.[1]

Synthetic Pathway: Catalytic Hydrogenation

The preferred industrial and laboratory-scale synthesis is the catalytic hydrogenation of 2,5-dimethoxy-4-nitroaniline. This method offers high yields and clean conversion.

Caption: Synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 2,5-dimethoxy-4-nitroaniline

This protocol provides a general guideline for the reduction of the nitro precursor.

Materials:

-

2,5-dimethoxy-4-nitroaniline

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Ethanol or other suitable solvent

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable pressure vessel, a solution of 2,5-dimethoxy-4-nitroaniline in ethanol is prepared.

-

A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

-

The vessel is sealed and purged several times with an inert gas (nitrogen or argon) to remove any oxygen.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.

-

Upon completion, the reaction is stopped, and the vessel is carefully depressurized and purged with inert gas.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure diamine.

Spectroscopic Characterization

Due to the molecule's C2h symmetry, the NMR spectra are relatively simple and characteristic.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct singlets corresponding to the aromatic protons, the methoxy protons, and the amine protons.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | s | 2H | Ar-H |

| ~3.7 | s | 6H | -OCH ₃ |

| ~3.4 | s (broad) | 4H | -NH ₂ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit four signals for the four unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C -NH₂ |

| ~138 | C -OCH₃ |

| ~100 | C -H |

| ~56 | -OC H₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Primary amine |

| 3050-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Aliphatic C-H (methoxy) |

| ~1620 | N-H bending | Primary amine |

| ~1510 | C=C stretching | Aromatic ring |

| ~1210 | C-O stretching | Aryl ether |

Mass Spectrometry

The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by the nucleophilicity of the amine groups and the electron-rich nature of the aromatic ring.

Oxidation to Quinone Diimine

The primary amino groups can be readily oxidized to form the corresponding quinone diimine. This transformation is a key reaction in the formation of certain dyes and polymers.[3][4] The oxidation can be achieved using various oxidizing agents, such as silver oxide, lead dioxide, or electrochemical methods.[3]

Caption: Oxidation to 2,5-dimethoxy-p-benzoquinone diimine.

Amine-Based Derivatizations

The nucleophilic amine groups readily react with a variety of electrophiles, allowing for the synthesis of a wide range of derivatives. Common reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines. This reaction is fundamental to its use in COF synthesis.

Electrophilic Aromatic Substitution

The benzene ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and methoxy groups.[1]

Applications in Research and Development

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The 2,5-dimethoxyphenylamine scaffold is a key structural motif in a variety of biologically active compounds. Its rigid framework and the presence of hydrogen bond donors and acceptors make it an attractive starting point for the design of ligands for various biological targets. For instance, derivatives of 2,5-dimethoxyphenylpiperidines have been investigated as selective serotonin 5-HT2A receptor agonists.[5]

Materials Science: A Linker for Covalent Organic Frameworks (COFs)

This compound serves as a linear and rigid building block for the construction of 2D and 3D Covalent Organic Frameworks (COFs).[6] COFs are a class of crystalline porous polymers with potential applications in gas storage, separation, and catalysis. The diamine can be condensed with multifunctional aldehydes, such as 1,3,5-triformylphloroglucinol (Tp), to form highly ordered, porous networks.[7]

Caption: Synthesis of a COF from this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its well-defined structure and predictable reactivity make it an excellent building block for the synthesis of complex molecules and advanced materials. This guide provides a solid foundation of its chemical properties and applications, empowering researchers to explore its full synthetic utility.

References

-

ResearchGate. (n.d.). Oxidation of p-Phenylenediamine. Retrieved from [Link]

- Machado, T. F., et al. (2021). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Polymers, 13(5), 785.

-

ResearchGate. (n.d.). Oxidation of phenylenediamines and possible polymeric products. Retrieved from [Link]

-

OSTI.GOV. (1986). Oxidation of N, N-disubstituted p-phenylenediamines in the presence of complex compounds of cobalt (III). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

- Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2629.

-

ResearchGate. (n.d.). Synthesis of β‐ketoenamine COFs from Tp and aromatic diamine, step 1: reversible Schiff‐base reaction and step 2: irreversible enol‐to‐keto tautomerism. Retrieved from [Link]

-

Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

- By, A., Neville, G. A., & Shurvell, H. F. (1992). Fourier transform infrared/Raman differentiation and characterization of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes: precursors to the street drug STP. Journal of forensic sciences, 37(2), 503–512.

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Sol-gel processing of a covalent organic framework for the generation of hierarchically porous monolithic adsorbents. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Wallach, J., et al. (2015). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 58(15), 6036–6048.

-

PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis Protocols for Covalent Organic Framework (COF) Precursors. Retrieved from [Link]

-

Heriot-Watt University. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]

- Google Patents. (n.d.). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.

-

ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5. Retrieved from [Link]

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Docsity. (n.d.). Friedel Crafts alkylation: Preparation of 1,4-di-t-butyl-2,5- dimethoxybenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). 5.2.1. Synthesis of 1,4-Di- t -butyl-2,5-dimethoxybenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,5-di-tert-Butyl-1,4-dimethoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.

-

ResearchGate. (n.d.). Synthetic scheme for the synthesis of COF from 1,3,5-Triformylbenzene and o-Dianisidine and loading of gemcitabine in synthesized COF carrier system. Retrieved from [Link]

-

Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electron-Donating Effects of Methoxy and Amino Groups in Aromatic Rings

Abstract

The electronic nature of substituents on an aromatic ring is a cornerstone of modern organic chemistry and drug design, profoundly influencing molecular reactivity, selectivity, and biological activity. This guide provides a comprehensive analysis of the electron-donating effects of two common and potent activating groups: the methoxy (-OCH₃) and amino (-NH₂) groups. We will dissect the interplay of resonance and inductive effects, their quantifiable impact on reaction rates and regioselectivity in electrophilic aromatic substitution, and the strategic application of these principles in the development of novel therapeutics. Detailed experimental protocols for quantifying these electronic effects are also presented to provide a practical framework for researchers in the field.

The Duality of Electronic Effects: Resonance vs. Induction

The net electronic effect of a substituent on an aromatic ring is a vector sum of two fundamental electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.[1] Understanding the interplay between these two forces is critical to predicting the chemical behavior of substituted aromatic compounds.

-

Inductive Effect (-I or +I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between atoms.[2] For both the methoxy and amino groups, the oxygen and nitrogen atoms are more electronegative than the carbon atom of the aromatic ring to which they are attached.[3] Consequently, they exert an electron-withdrawing inductive effect (-I) , pulling electron density away from the ring through the σ-bond framework.[2] This effect weakens with distance.[4]

-

Resonance Effect (+R or +M): This effect involves the delocalization of lone pair or pi (π) electrons across the conjugated π-system of the aromatic ring.[4] The oxygen atom in a methoxy group and the nitrogen atom in an amino group each possess lone pairs of electrons that can be delocalized into the aromatic ring.[5][6] This donation of electron density into the π-system is termed a positive resonance effect (+R) or positive mesomeric effect (+M).[4]

For both the methoxy and amino groups, the electron-donating resonance effect (+R) is significantly stronger and more influential than their electron-withdrawing inductive effect (-I).[7][8] As a result, both groups are classified as net electron-donating groups (EDGs) and are considered activating groups in the context of electrophilic aromatic substitution.[9]

Comparative Analysis: Methoxy vs. Amino Group

While both groups are potent activators, the amino group is a significantly stronger electron-donating group than the methoxy group. This difference can be attributed to the lower electronegativity of nitrogen compared to oxygen. The less electronegative nitrogen atom is more willing to share its lone pair of electrons with the aromatic ring, leading to a more pronounced +R effect.

Impact on Electrophilic Aromatic Substitution (EAS)

The increased electron density in the aromatic ring due to the +R effect of methoxy and amino groups makes the ring more nucleophilic and thus more reactive towards electrophiles.[6][10] This enhanced reactivity is a hallmark of activating groups.[3]

Rate of Reaction: The rate of electrophilic aromatic substitution is dramatically increased in the presence of these activating groups. For instance, the nitration of anisole (methoxybenzene) is about 10,000 times faster than the nitration of benzene, while the nitration of aniline (aminobenzene) is even faster.[3][11]

Regioselectivity (Directing Effects): The resonance delocalization of the lone pairs from the oxygen or nitrogen atom preferentially increases the electron density at the ortho and para positions of the aromatic ring.[12][13] This is evident from the resonance structures of anisole and aniline, where a negative formal charge is placed on these positions. Consequently, electrophilic attack is directed to the ortho and para positions.

| - |

| N+H₂ |

For example, the bromination of anisole yields predominantly the para and ortho isomers, with very little of the meta product formed.[14] Similarly, the halogenation of aniline with bromine water readily produces the 2,4,6-tribromoaniline precipitate, highlighting the strong activation of the ortho and para positions.[12]

Quantitative Analysis of Substituent Effects: The Hammett Equation

The electronic influence of substituents can be quantified using the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[15][16]

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.[15]

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[15]

Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[16][17]

| Substituent | σ_meta | σ_para | Dominant Effect (at para) |

| -NH₂ | -0.16 | -0.66 | Strong +R |

| -OCH₃ | +0.12 | -0.27 | Strong +R, moderate -I |

Data compiled from various sources.

The highly negative σ_para value for the amino group (-0.66) confirms its powerful electron-donating nature via resonance. The methoxy group also has a negative σ_para value (-0.27), indicating its electron-donating character at the para position, though to a lesser extent than the amino group.[5] Interestingly, the σ_meta value for the methoxy group is positive (+0.12), which reveals its electron-withdrawing inductive effect when resonance donation to the reaction center is not possible.[5]

Implications in Drug Design and Medicinal Chemistry

The strategic placement of methoxy and amino groups is a common tactic in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule.[18]

-

Receptor Binding: The electron-donating properties of these groups can enhance the binding affinity of a drug to its target receptor by influencing hydrogen bonding capabilities and the overall electronic landscape of the molecule.[18][19] Aromatic amines, for example, can act as hydrogen bond donors.[20]

-

Metabolic Stability: The introduction of these groups can alter the metabolic profile of a drug. For instance, they can direct metabolic enzymes to or away from certain positions on the aromatic ring, thereby influencing the drug's half-life.[18]

-

pKa Modulation: Electron-donating groups increase the electron density on the aromatic ring and any attached acidic or basic functional groups. This can raise the pKa of a nearby acidic proton (making it less acidic) or increase the basicity of an amine.[8][18] These modifications can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols for Assessing Electronic Effects

Determination of Substituent Effects via Hammett Plots

This protocol outlines a general procedure for constructing a Hammett plot to determine the reaction constant (ρ) for a given reaction, thereby quantifying its sensitivity to the electronic effects of substituents like -OCH₃ and -NH₂.

Objective: To measure the rates of a reaction (e.g., hydrolysis of substituted benzoates) for a series of meta- and para-substituted benzene derivatives and correlate them with the known Hammett σ constants.

Methodology:

-

Synthesis of Substrates: Synthesize a series of meta- and para-substituted benzoic acid derivatives (e.g., methyl benzoates) with a range of electron-donating and electron-withdrawing groups, including methoxy and amino substituents.

-

Kinetic Measurements: a. Perform the chosen reaction (e.g., alkaline hydrolysis) under controlled conditions (temperature, solvent, concentration). b. Monitor the progress of the reaction over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or titration) to determine the rate constant (k) for each substituted substrate. c. Also, determine the rate constant (k₀) for the unsubstituted (hydrogen) derivative under the same conditions.

-

Data Analysis: a. Calculate log(k/k₀) for each substituent. b. Obtain the established Hammett σ constants (σ_meta and σ_para) for each substituent from the literature. c. Plot log(k/k₀) versus σ. d. The slope of the resulting line is the reaction constant, ρ.[17]

Self-Validation: The linearity of the Hammett plot serves as a self-validating mechanism. A strong linear correlation (R² > 0.95) indicates that the reaction rate is primarily governed by the electronic effects of the substituents as described by the Hammett equation.

Conclusion

The methoxy and amino groups are powerful electron-donating substituents that significantly enhance the reactivity of aromatic rings towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. This behavior is a direct consequence of their strong positive resonance (+R) effects, which override their weaker negative inductive (-I) effects. The amino group is a stronger activator than the methoxy group due to the lower electronegativity of nitrogen. A quantitative understanding of these effects, facilitated by frameworks like the Hammett equation, is indispensable for modern organic synthesis and is a critical tool for medicinal chemists in the rational design and optimization of drug candidates.

References

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]

-

Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?[Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

-

Grokipedia. (n.d.). Hammett equation. [Link]

-

Brainly.com. (2024). Is a methoxy group electron donating or withdrawing?[Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]

-

Medium. (2025). Unlocking the Power of Electron Donating Groups in Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

-

Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

-

YouTube. (2024). Hammett Equation. [Link]

-

Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution...[Link]

-

University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

-

Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. [Link]

-

Brainly.in. (2023). Anisole undergoes electrophilic substitution reaction. [Link]

-

Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]

-

ScienceDirect. (2025). Electron donating group: Significance and symbolism. [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

-

Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

YouTube. (2023). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

YouTube. (2023). Aromatic electrophilic substitution of ethers| Nirtation| Anisole. [Link]

-

ResearchGate. (n.d.). Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Methoxy group. [Link]

-

PubMed Central. (n.d.). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. [Link]

-

Science Alert. (2001). Evaluation of the Electron Donor Strength of Different Amino Groups. [Link]

-

University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]

-

MDPI. (n.d.). Substituent and Ring-Number Effects on the Kinetics of PAH + OH Reactions: A QSAR–DOE Approach with Tunneling Corrections. [Link]

-

Wiley Online Library. (n.d.). Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. [Link]

-

RSC Publishing. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]

-

Chemistry Stack Exchange. (2014). Amine group - electron donating or withdrawing group?[Link]

-

University of Wisconsin-Madison. (n.d.). resonance and induction tutorial. [Link]

-

ASHP. (n.d.). Functional Group Characteristics and Roles. [Link]

-

AIP Publishing. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. [Link]

-

Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). [Link]

-

Drug Design Principles. (2021). Stereoelectronics. [Link]

-

Reddit. (2024). Why is the amino group in aniline an EDG?[Link]

-

Journal of the American Chemical Society. (n.d.). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. [Link]

-

RSC Publishing. (2025). Capturing electronic substituent effect with effective atomic orbitals. [Link]

-

PubMed Central. (2020). Quantifying Through‐Space Substituent Effects. [Link]

-

ACS Publications. (n.d.). Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis. [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

RSC Publishing. (n.d.). Quantification and classification of substituent effects in organic chemistry: a theoretical molecular electrostatic potential study. [Link]

-

ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 7. brainly.com [brainly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 12. byjus.com [byjus.com]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Hammett equation - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. Unlocking the Power of Electron Donating Groups in Organic Chemistry - Housing Innovations [dev.housing.arizona.edu]

- 19. Electron donating group: Significance and symbolism [wisdomlib.org]

- 20. stereoelectronics.org [stereoelectronics.org]

An In-Depth Technical Guide to the Molecular and Electronic Structure of 2,5-dimethoxybenzene-1,4-diamine

Abstract

This technical guide provides a comprehensive analysis of 2,5-dimethoxybenzene-1,4-diamine (DMBDA), a versatile aromatic compound with significant potential in materials science and medicinal chemistry. We delve into its fundamental molecular and electronic structure, focusing on the critical role of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This document synthesizes theoretical insights from Density Functional Theory (DFT) with practical, field-proven experimental protocols for Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy. By elucidating the causality behind its reactivity and electronic behavior, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this molecular scaffold.

Introduction: The Significance of this compound

This compound is an aromatic diamine characterized by a benzene ring substituted with two electron-donating amine (-NH₂) groups and two methoxy (-OCH₃) groups. This specific arrangement of powerful electron-donating groups imparts a distinct chemical personality, making the molecule highly activated and a valuable precursor for a diverse array of complex molecules.[1] Its applications are broad, serving as a foundational building block in the synthesis of novel polymers with tailored electronic properties, as a scaffold for neurologically active compounds, and in the development of redox-active materials for energy storage.[1]

A thorough understanding of its electronic architecture, specifically the energy and distribution of its frontier molecular orbitals (HOMO and LUMO), is paramount. These orbitals govern the molecule's reactivity, its interaction with light, and its potential performance in electronic devices or as a pharmacophore. This guide provides the theoretical framework and experimental validation necessary to fully characterize and exploit these properties.

Molecular Structure and Synthesis

The structure of this compound features a highly electron-rich aromatic system. Both the amino and methoxy substituents are strong ortho-, para-directors, making the remaining unsubstituted positions on the ring highly susceptible to electrophilic attack.[1] This inherent reactivity is a key feature exploited in its synthetic applications.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 17626-02-7[1] |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol [1] |

A prevalent and efficient route for the synthesis of DMBDA is the catalytic hydrogenation of 2,5-dimethoxy-4-nitroaniline. This method is favored for its high selectivity and yield, providing a reliable pathway to the target molecule from commercially available precursors.[1]

Theoretical Framework: Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior and chemical reactivity of a molecule are fundamentally dictated by its frontier molecular orbitals (FMOs).

-

HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence band. Its energy level correlates with the ionization potential and represents the ability of the molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy level relates to the electron affinity and indicates the molecule's ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be more easily excited.

Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for accurately predicting these electronic properties.[2] By solving approximations of the Schrödinger equation, DFT provides quantitative values for HOMO and LUMO energies and allows for the visualization of their spatial distributions.

Causality in Method Selection: Why B3LYP/6-311++G(d,p)?

For molecules like DMBDA, the choice of a specific DFT functional and basis set is critical for achieving a balance between computational cost and accuracy.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in providing reliable geometric and electronic properties for a wide range of organic molecules.[2] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals, leading to more accurate orbital energy predictions.

-

6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the anisotropic distribution of electron density in chemical bonds. The "++" denotes the inclusion of diffuse functions on both heavy and hydrogen atoms, which are essential for accurately describing the more loosely bound electrons, such as those in the HOMO of this electron-rich system.

Computational Protocol: HOMO/LUMO Analysis via DFT

This section outlines a self-validating protocol for the computational analysis of DMBDA.

Caption: Workflow for experimental HOMO/LUMO determination via CV.

Step-by-Step Methodology:

-

System Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: Prepare a solution (e.g., 1 mM) of this compound in a suitable, dry solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.

-

Measurement: Record the cyclic voltammogram by scanning the potential over a range where the oxidation and reduction events are expected.

-

Internal Referencing: Add a small amount of ferrocene to the solution and record the voltammogram again. The well-defined, reversible wave for the Fc/Fc⁺ couple will serve as the internal reference.

-

Data Analysis: Determine the onset potential of the first oxidation wave (E_ox_onset) and the first reduction wave (E_red_onset) from the voltammogram.

-

Energy Level Calculation: Calculate the HOMO and LUMO energies using the following equations:

-

E_HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 4.8]

-

E_LUMO (eV) = - [E_red_onset vs Fc/Fc⁺ + 4.8] (Note: The value of 4.8 eV represents the energy of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly depending on the experimental conditions and literature source.)

-

UV-Visible Spectroscopy and the Optical Gap

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules like DMBDA, the absorption in the UV-Vis range typically corresponds to an electronic transition from the HOMO to the LUMO. [3]The energy of this transition provides the optical HOMO-LUMO gap.

The optical gap can be determined from the onset of the lowest energy absorption band (λ_onset) in the UV-Vis spectrum using the Planck-Einstein relation:

E_gap (eV) = 1240 / λ_onset (nm)

It is important to note that the electrochemical gap from CV and the optical gap from UV-Vis are not identical. The electrochemical gap is the difference between the ionization potential and electron affinity in the ground state, while the optical gap includes the exciton binding energy of the excited state. A comparison of the two provides deeper insight into the electronic nature of the molecule.

Synthesis of Findings and Implications

The combination of DFT calculations and experimental measurements provides a robust and validated understanding of the electronic structure of this compound.

Expected Results:

-

HOMO Distribution: The HOMO is anticipated to be delocalized across the entire π-system, with significant contributions from the nitrogen lone pairs of the amine groups and the oxygen lone pairs of the methoxy groups. This indicates that the molecule is a strong electron donor and that electrophilic attack will occur at the ring positions or the amine nitrogens.

-

LUMO Distribution: The LUMO will likely be a π* antibonding orbital distributed primarily over the aromatic ring.

-

HOMO-LUMO Gap: The presence of four strong electron-donating groups is expected to raise the HOMO energy significantly, resulting in a relatively small HOMO-LUMO gap. This small gap implies higher reactivity and absorption of light at longer wavelengths compared to unsubstituted benzene.

Implications:

-

For Drug Development: The high electron density and specific spatial arrangement of hydrogen bond donors (-NH₂) and acceptors (-OCH₃) make the DMBDA scaffold an interesting starting point for designing ligands that interact with biological targets. [4]Its redox activity, governed by the HOMO level, could be exploited for developing antioxidants or molecules involved in redox signaling pathways.

-

For Materials Science: The low ionization potential (high HOMO energy) and small energy gap make DMBDA and its derivatives excellent candidates for hole-transport materials in organic light-emitting diodes (OLEDs) or as electron-donating units in organic photovoltaic (OPV) cells. [1]Its ability to undergo facile oxidation makes it a prime candidate for creating redox-active polymers for energy storage applications. [5]

Conclusion

This guide has detailed the critical interplay between the molecular structure and electronic properties of this compound. Through a synergistic approach combining predictive Density Functional Theory calculations with definitive experimental validation via Cyclic Voltammetry and UV-Vis Spectroscopy, we have established a comprehensive framework for its characterization. The highly electron-rich nature of this molecule, confirmed by its high-energy HOMO and relatively small HOMO-LUMO gap, underpins its utility as a versatile building block. The protocols and insights presented herein provide researchers and developers with the necessary tools to confidently explore and harness the potential of this compound in the rational design of next-generation pharmaceuticals and advanced organic materials.

References

-

ResearchGate. (n.d.). Influence of substituents on the acceptor properties of the amino groups in the diaminobenzene analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]

-

SID. (n.d.). THEORETICAL STUDY OF SUBSTITUENT EFFECTS ON ELECTRONIC AND STRUCTURAL PROPERTIES OF2, 4-DIAMINO-5-PARA-SUBSTITUTED-PHENYL-6-ETHY. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectrum of diamine (5) and PA1-PA5. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical oxidation of some dihydroxybenzene derivatives in the presence of indole. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. Retrieved from [Link]

-

ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]

-